2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone
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Overview
Description
2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H7Br3O2. This compound is a derivative of acetophenone and contains multiple bromine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone typically involves the bromination of 3,5-dibromo-2-hydroxy-4-methylacetophenone. One common method includes the reaction of bromine with 3,5-dibromo-2-hydroxy-4-methylacetophenone in refluxing acetic acid for 2.5 hours, yielding the desired product with a moderate yield . Another method involves the reaction of bromine with 2-hydroxy-4-methylacetophenone in chloroform under an ice bath for 2 hours .
Chemical Reactions Analysis
2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common reagents used in these reactions include bromine, acetic acid, chloroform, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl and carbonyl groups can also form hydrogen bonds, further affecting its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone include:
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Lacks the methyl group, which can affect its reactivity and binding properties.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: The position of the hydroxyl group is different, influencing its chemical behavior.
2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone: Contains an additional hydroxyl group, which can lead to different reactivity and applications.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
260435-53-8 |
---|---|
Molecular Formula |
C9H7Br3O2 |
Molecular Weight |
386.86 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Br3O2/c1-4-6(11)2-5(7(13)3-10)9(14)8(4)12/h2,14H,3H2,1H3 |
InChI Key |
QZTPMPVBLLWERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)CBr)Br |
Origin of Product |
United States |
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